molecular formula C9H5NO4 B11903786 4-Nitrophenyl propiolate

4-Nitrophenyl propiolate

Cat. No.: B11903786
M. Wt: 191.14 g/mol
InChI Key: LCWVSNGGGAEKPU-UHFFFAOYSA-N
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Description

4-Nitrophenyl propiolate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl propiolate can be synthesized through the reaction of 4-nitrophenol with propiolic acid in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl propiolate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Addition: The propiolate group can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Addition: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Reduction: 4-Aminophenyl propiolate.

    Substitution: Various substituted phenyl propiolates.

    Addition: Derivatives with added nucleophilic groups.

Scientific Research Applications

4-Nitrophenyl propiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-nitrophenyl propiolate exerts its effects involves the generation of reactive oxygen species (ROS) through a P450-catalyzed reaction. The ROS generated can induce apoptosis in tumor cells by affecting cellular redox status, p53 mutation, and STAT3 activation . This selective induction of apoptosis makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

    4-Nitrophenol: Shares the nitro group and phenyl ring but lacks the propiolate group.

    4-Nitrophenyl acetate: Contains an acetate group instead of a propiolate group.

    4-Nitrophenyl chloroformate: Features a chloroformate group in place of the propiolate group.

Uniqueness: Its ability to generate ROS and selectively induce apoptosis in tumor cells sets it apart from other similar compounds .

Properties

Molecular Formula

C9H5NO4

Molecular Weight

191.14 g/mol

IUPAC Name

(4-nitrophenyl) prop-2-ynoate

InChI

InChI=1S/C9H5NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h1,3-6H

InChI Key

LCWVSNGGGAEKPU-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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